8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine typically involves the halogenation of pyridopyrazine derivatives. One common method includes the bromination and chlorination of pyridopyrazine using bromine and chlorine reagents under controlled conditions. The methoxy group can be introduced via methylation reactions using methanol or other methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Another halogenated pyridopyrazine derivative with similar chemical properties.
Pyrido[2,3-b]pyrazine-based compounds: These compounds share the pyridopyrazine core and exhibit similar reactivity and applications.
Uniqueness
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H5BrClN3O |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
8-bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H5BrClN3O/c1-14-8-6(9)7-4(2-12-8)11-3-5(10)13-7/h2-3H,1H3 |
InChI Key |
URVTZIMNQJQMQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1Br)N=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.